(S)-methyl hexahydropyridazine-3-carboxylate

Stereoselective synthesis Enantiomeric purity Chiral building block

(S)-Methyl hexahydropyridazine-3-carboxylate (CAS 138323-07-6), systematically named methyl (3S)-hexahydropyridazine-3-carboxylate, is a chiral non-proteinogenic cyclic amino acid derivative featuring a saturated six-membered hexahydropyridazine (diazinane) ring bearing an N–N bond and a methyl ester group at the 3-position. Its molecular formula is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol, and it exists as a free base with a defined (3S)-stereocenter.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 138323-07-6
Cat. No. B140305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl hexahydropyridazine-3-carboxylate
CAS138323-07-6
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCNN1
InChIInChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
InChIKeyGAUFSAOOPHWSRO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl Hexahydropyridazine-3-Carboxylate CAS 138323-07-6: Chiral Building Block for ACE and RAS Inhibitor Synthesis


(S)-Methyl hexahydropyridazine-3-carboxylate (CAS 138323-07-6), systematically named methyl (3S)-hexahydropyridazine-3-carboxylate, is a chiral non-proteinogenic cyclic amino acid derivative featuring a saturated six-membered hexahydropyridazine (diazinane) ring bearing an N–N bond and a methyl ester group at the 3-position . Its molecular formula is C₆H₁₂N₂O₂ with a molecular weight of 144.17 g/mol, and it exists as a free base with a defined (3S)-stereocenter . The compound serves as a critical chiral building block for the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as cilazapril, as well as pan-RAS inhibitors including Daraxonrasib and RMC-6236 .

Why Generic Hexahydropyridazine Substitution Fails: Enantiomeric Purity and Salt Form as Critical Procurement Criteria


Generic substitution of (S)-methyl hexahydropyridazine-3-carboxylate is not scientifically defensible due to two orthogonal differentiation axes that directly impact downstream synthetic success. First, the (3S)-stereocenter is a non-negotiable structural requirement for ACE and RAS inhibitor pharmacophores—the (3R)-enantiomer (CAS 816454-37-2) and racemic mixtures fail to incorporate correctly into target molecules, rendering them unsuitable for any stereochemically defined drug development pathway . Second, the compound's procurement form—whether free base (CAS 138323-07-6), hydrochloride salt (CAS 380223-17-6), or bis-trifluoroacetate salt (CAS 222556-22-1)—dictates its stability, solubility, and compatibility with downstream coupling reactions . These parameters are not interchangeable and must be explicitly verified for a given synthetic route.

Procurement-Relevant Quantitative Differentiation: (S)-Methyl Hexahydropyridazine-3-Carboxylate CAS 138323-07-6 Versus Key Comparators


Enantiomeric Purity: (3S)-Configured Ester as the Sole Validated Precursor for ACE/RAS Inhibitor Frameworks

The (3S)-enantiomer of methyl hexahydropyridazine-3-carboxylate is the exclusively validated stereochemical precursor for cilazapril and Daraxonrasib/RMC-6236 frameworks. Enantioselective synthesis routes using D-glutamic acid as a chiral starting material yield the (3S)-enantiomer with >95% enantiomeric excess (ee) . The (3R)-enantiomer (CAS 816454-37-2) is commercially available as a distinct compound and is not a substitutable alternative . X-ray crystallographic analysis has independently confirmed the absolute stereogeometry and (3S)-configuration of this compound class, providing definitive stereochemical assignment [1].

Stereoselective synthesis Enantiomeric purity Chiral building block

Salt Form Differentiation: Free Base (CAS 138323-07-6) Versus Hydrochloride Salt (CAS 380223-17-6) for Downstream Compatibility

The free base form (CAS 138323-07-6) and the hydrochloride salt (CAS 380223-17-6) of (S)-methyl hexahydropyridazine-3-carboxylate are distinct procurement entities with differentiated physical properties and synthetic utilities. The hydrochloride salt forms a crystalline solid that exhibits reduced susceptibility to racemization and improved ease of weighing and handling under standard laboratory conditions compared to the free base . The salt form increases molecular weight from 144.17 g/mol (free base) to 180.63 g/mol (HCl salt), and is the preferred form for storage and long-term stability . The free base may be preferred when subsequent synthetic steps require base-sensitive coupling conditions or when the hydrochloride counterion would interfere with specific reactions.

Salt selection Solid-state stability Peptide coupling

N–N Bond-Containing Cyclic Scaffold: Conformational Rigidity Differentiating Hexahydropyridazine from Piperidine and Piperazine Analogues

The hexahydropyridazine ring incorporates an N–N bond within a six-membered saturated framework, a structural feature absent in the more common piperidine (C₅H₁₁N, single nitrogen) and piperazine (C₄H₁₀N₂, two non-adjacent nitrogens) heterocycles. X-ray structures of piperazate (hexahydropyridazine-3-carboxylate)-containing natural products including kutznerides, padanamides, himastatins, and sanglifehrins reveal that the piperazate ring adopts a six-membered chair conformation that imposes conformational constraints and rigidifies depsipeptide macrocyclic scaffolds [1][2]. This rigidity contributes to the unique pharmacophore geometry required for ACE inhibitor binding as modeled in structure-based drug design studies [3].

Conformational constraint N–N bond Scaffold rigidity

Validated Pharmaceutical Target Engagement: Documented ACE and RAS Inhibitor Scaffold Specificity

The (3S)-hexahydropyridazine-3-carboxylate scaffold has been specifically validated in two distinct therapeutic programs: (1) as the core chiral building block for cilazapril, an established ACE inhibitor ; and (2) as a key intermediate in Revolution Medicines' RMC-6236, an oral, non-covalent pan-RAS(ON) inhibitor selective for the active GTP-bound state of both mutant and wild-type RAS isoforms . In contrast, alternative nitrogen heterocycles such as piperidine-2-carboxylate and piperazine-2-carboxylate lack documented validation in these specific therapeutic programs and do not recapitulate the binding geometry required for ACE and RAS target engagement.

ACE inhibitor RAS inhibitor Drug intermediate

Ester Substituent Differentiation: Methyl Ester (C₁) Versus Tert-Butyl Ester (C₉) for Synthetic Strategy

The methyl ester variant of (S)-hexahydropyridazine-3-carboxylate (MW 144.17 g/mol) offers distinct synthetic utility compared to the tert-butyl ester analogue (S)-tert-butyl hexahydropyridazine-3-carboxylate (CAS 104069-74-1, MW 186.25 g/mol). The methyl ester provides a smaller steric footprint (C₁ vs. C₉ alkyl group) and can be selectively hydrolyzed under mild basic conditions without affecting acid-labile protecting groups . The tert-butyl ester, in contrast, requires acidic conditions (TFA) for deprotection, enabling orthogonal protecting group strategies in multi-step syntheses . Selection between these esters must be aligned with the overall synthetic route's protecting group scheme.

Protecting group strategy Ester hydrolysis Orthogonal deprotection

Optimal Procurement and Application Scenarios for (S)-Methyl Hexahydropyridazine-3-Carboxylate CAS 138323-07-6


ACE Inhibitor Development: Cilazapril and Structural Analogues

Procure the (3S)-methyl ester free base (CAS 138323-07-6) or hydrochloride salt (CAS 380223-17-6) as the chiral building block for ACE inhibitor synthesis, specifically cilazapril and related 7,6-bicyclic systems. Enantioselective synthesis from D-glutamic acid ensures >95% ee, which is required for downstream coupling reactions that install the ACE pharmacophore . The hexahydropyridazine ring's chair conformation, confirmed by X-ray crystallography, provides the rigid scaffold geometry essential for ACE binding pocket complementarity [1].

Pan-RAS Inhibitor Programs: Daraxonrasib and RMC-6236 Intermediates

Utilize (S)-methyl hexahydropyridazine-3-carboxylate as the core heterocyclic building block for pan-RAS(ON) inhibitors including Daraxonrasib and Revolution Medicines' RMC-6236. The (3S)-stereocenter is required for proper incorporation into macrocyclic RAS inhibitor frameworks that selectively target the active GTP-bound state of both mutant and wild-type RAS isoforms . The N–N bond-containing hexahydropyridazine ring provides unique conformational rigidity that distinguishes it from alternative piperidine or piperazine scaffolds [1].

Peptidomimetic and Depsipeptide Natural Product Synthesis

Employ (S)-methyl hexahydropyridazine-3-carboxylate as a piperazate (hexahydropyridazine-3-carboxylate) precursor for the synthesis of N-acyl hexadepsipeptide natural products including kutznerides, padanamides, himastatins, and sanglifehrins. The six-membered chair conformation of the piperazate ring imposes conformational constraints that rigidify macrocyclic depsipeptide scaffolds, a structural feature documented by X-ray crystallography across multiple natural product classes [1].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategies

Select between the methyl ester (CAS 138323-07-6) and tert-butyl ester (CAS 104069-74-1) variants based on the specific protecting group requirements of the synthetic route. The methyl ester enables base-mediated hydrolysis without affecting acid-sensitive protecting groups (e.g., Boc, trityl), while the tert-butyl ester requires acidic TFA deprotection and provides orthogonal compatibility with base-stable protecting groups (e.g., Fmoc, Cbz). Correct selection prevents unintended deprotection events and minimizes side reactions .

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